molecular formula C11H15N3 B6497844 N-(cyclopropylmethyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine CAS No. 1343230-33-0

N-(cyclopropylmethyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine

Cat. No.: B6497844
CAS No.: 1343230-33-0
M. Wt: 189.26 g/mol
InChI Key: OPXLLUDNUUHGGP-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine is a cyclopenta[d]pyrimidine derivative of interest in chemical biology and anticancer research. Compounds based on the cyclopenta[d]pyrimidine scaffold have been identified as potent microtubule depolymerizing agents that act at the colchicine binding site of tubulin, inhibiting mitosis and demonstrating low nanomolar antiproliferative activity against various cancer cell lines . This structural class is noted for its potential to circumvent common drug resistance mechanisms, such as those mediated by P-glycoprotein (Pgp) efflux and the expression of the βIII-isotype of tubulin . The cyclopenta[d]pyrimidine core is a versatile scaffold in medicinal chemistry. Related structures have also been explored as inhibitors of the AKT protein kinase , a key target in oncological and metabolic diseases . The inclusion of the cyclopropylmethyl group is a strategic design element in drug discovery, often used to modulate a compound's properties, such as reducing its susceptibility to oxidative metabolism . Furthermore, similar N-(cyclopropylmethyl) substituted heterocycles, such as pyrrolo[2,3-d]pyrimidines, have shown promising activity as inhibitors of malarial calcium-dependent protein kinases (CDPKs) in preclinical studies . This product is intended for research purposes, such as investigating new therapeutic agents and studying cell division and kinase signaling pathways. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(cyclopropylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-2-9-10(3-1)13-7-14-11(9)12-6-8-4-5-8/h7-8H,1-6H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXLLUDNUUHGGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=CN=C2NCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Claisen Condensation and Cyclization

A common approach involves Claisen condensation between cyclopentanone derivatives and nitriles, followed by cyclodehydration. For example, 5H-cyclopenta[b]pyridin-7(6H)-one (CAS 31170-78-2) is synthesized via ozonolysis of 5-benzylidene-6,7-dihydro-5H-pyindine in a 1:1 methanol-dichloromethane mixture, yielding 76% after quenching with thiourea. This intermediate is critical for subsequent functionalization.

Table 1: Cyclization Methods for Cyclopenta[d]Pyrimidine Derivatives

Starting MaterialReagents/ConditionsYieldReference
5-Benzylidene-6,7-dihydro-5H-pyindineOzone, thiourea, MeOH/CH₂Cl₂76%
Ethyl cyclopentanone-2-carboxylateNH₄OAc, AcOH, reflux68%

Biginelli-Type Cyclization

Modified Biginelli reactions using β-keto esters and amidines under acidic conditions yield 4-aminopyrimidines. For instance, reacting cyclopentanone-2-carboxamide with trimethyl orthoformate in acetic acid produces the core structure in 82% yield.

Introduction of the Cyclopropylmethylamine Group

The cyclopropylmethylamine moiety is introduced via nucleophilic substitution or reductive amination.

Nucleophilic Aromatic Substitution

Direct substitution at the 4-position of the pyrimidine ring is achieved using cyclopropylmethylamine under catalytic conditions. A patent by Genentech describes reacting 4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine with cyclopropylmethylamine in the presence of DIPEA, yielding 89% of the target compound.

Equation 1:
4-Chloro-cyclopenta[d]pyrimidine+CyclopropylmethylamineDIPEA, DMFN-(Cyclopropylmethyl)-cyclopenta[d]pyrimidin-4-amine\text{4-Chloro-cyclopenta[d]pyrimidine} + \text{Cyclopropylmethylamine} \xrightarrow{\text{DIPEA, DMF}} \text{N-(Cyclopropylmethyl)-cyclopenta[d]pyrimidin-4-amine}

Reductive Amination

Alternative routes employ reductive amination of ketone intermediates. For example, 5H-cyclopenta[b]pyridin-7(6H)-one is condensed with cyclopropylmethylamine using sodium cyanoborohydride, affording the amine in 74% yield.

Table 2: Amination Strategies

MethodReagentsTemperatureYieldReference
Nucleophilic substitutionDIPEA, DMF, 80°C89%
Reductive aminationNaBH₃CN, MeOH, rt74%

Optimization and Scale-Up

Solvent and Catalyst Screening

Optimal yields are achieved using polar aprotic solvents (e.g., DMF or NMP) and bases like DIPEA. Transition metal catalysts (e.g., Pd/C) enhance selectivity during hydrogenation steps.

Purification Techniques

Chromatography (silica gel, hexane/EtOAc) isolates the product with >95% purity. Crystallization from ethanol-water mixtures improves scalability .

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(cyclopropylmethyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-one, while reduction may produce this compound derivatives with reduced functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

N-(cyclopropylmethyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine has been studied for its potential as a therapeutic agent in various diseases:

  • Cancer Research : The compound has shown promise as an inhibitor of specific kinases involved in cancer cell proliferation. Research indicates that it may inhibit the AKT signaling pathway, which is crucial for cell survival and growth in many cancers .
  • Neurological Disorders : Preliminary studies suggest that this compound may have neuroprotective effects. It is being investigated for its potential to modulate neurotransmitter systems and provide therapeutic benefits in conditions such as Alzheimer's disease .
  • Antimicrobial Activity : The compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics .

Biological Research Applications

The unique structure of this compound allows it to interact with biological targets effectively:

  • Enzyme Inhibition : The compound has been identified as an inhibitor of several enzymes, including phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases. This inhibition can disrupt cellular signaling pathways that are often altered in cancer and other diseases .
  • Cellular Assays : It has been utilized in various cellular assays to study its effects on cell viability, apoptosis, and proliferation. These studies help elucidate the mechanism of action and potential therapeutic uses of the compound .

Synthetic Chemistry Applications

In synthetic chemistry, this compound serves as a valuable building block:

  • Reagent in Organic Synthesis : The compound is used as a reagent for synthesizing other heterocyclic compounds. Its ability to undergo nucleophilic substitution reactions makes it a versatile intermediate in organic synthesis.
  • Development of New Derivatives : Researchers are exploring modifications of this compound to enhance its biological activity or alter its pharmacokinetic properties. These derivatives may lead to more effective therapeutic agents with fewer side effects .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

StudyFocusFindings
Cancer Cell LinesDemonstrated inhibition of AKT pathway leading to reduced proliferation in breast cancer cells.
NeuroprotectionShowed potential neuroprotective effects in animal models of neurodegeneration.
Antimicrobial TestingExhibited significant activity against Gram-positive and Gram-negative bacteria in vitro.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences among cyclopenta[d]pyrimidin-4-amine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties References
N-(cyclopropylmethyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine C₁₁H₁₆N₃ ~190.27 (estimated) Cyclopropylmethyl at C4 Predicted enhanced metabolic stability; potential tubulin-binding activity -
N-(4-Methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine (±)-2•HCl C₁₇H₂₂ClN₃O 335.83 4-Methoxyphenyl, N-methyl, 6-methyl Water-soluble; GI₅₀ in nM range; inhibits microtubule assembly
2-Chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine C₈H₁₀ClN₃ 183.64 Chloro at C2, N-methyl at C4 Density: 1.346 g/cm³; boiling point: 387.3°C; lab intermediate
N-Cyclohexyl-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-amine C₁₄H₂₁N₃ 231.34 Cyclohexyl at C2, methyl at C4 Discontinued in commercial listings; research use only
N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine C₁₆H₁₈N₈ 322.37 Triazolopyridazinyl-azetidinyl at C4 Novel structure; potential kinase or immunomodulatory target

Key Research Findings

Overcoming Drug Resistance : Derivatives with methoxyphenyl groups (e.g., (±)-2•HCl) show efficacy against multidrug-resistant cancers, a significant advantage over traditional microtubule-targeting agents like paclitaxel .

Synthetic Utility : Chloro-substituted compounds (e.g., 2-chloro-N-methyl analog) are versatile intermediates for introducing diverse amine groups via nucleophilic substitution .

Novel Targets: The triazolopyridazinyl derivative (CAS 2199908-07-9) exemplifies structural innovation, expanding the scope of cyclopenta[d]pyrimidin-4-amine applications beyond tubulin modulation .

Biological Activity

N-(cyclopropylmethyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including anti-inflammatory properties, binding affinities, and pharmacokinetic profiles.

  • Molecular Formula: C19H20N4
  • Molecular Weight: 304.4 g/mol
  • CAS Number: 1445707-19-6

The compound features a cyclopentapyrimidine core, which is known for its diverse pharmacological activities. The structural uniqueness contributes to its potential efficacy in various biological applications.

Anti-inflammatory Activity

Research has indicated that derivatives of cyclopenta[d]pyrimidine compounds exhibit significant anti-inflammatory properties. For instance, compounds structurally related to this compound have shown potent inhibition of cyclooxygenase-2 (COX-2) activity.

CompoundIC50 (μmol)Reference
This compoundTBD
Celecoxib (Standard)0.04 ± 0.01

The IC50 values suggest that this compound may possess comparable efficacy to established anti-inflammatory drugs like celecoxib.

Binding Affinity and Structure-Activity Relationship (SAR)

The binding affinity of this compound has been evaluated through various assays. The presence of specific substituents on the pyrimidine ring significantly influences its binding properties.

A study highlighted that modifications in the aminoalkyl substituent enhance binding affinity to target receptors. The phenyl group was identified as crucial for optimal interaction with the receptor sites .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest:

  • Oral Bioavailability: Moderate (approx. 16% for related compounds).
  • Half-life: Modest clearance rates observed in rat models .

These parameters indicate that while the compound may not have high oral bioavailability, it could still be effective in therapeutic settings when properly formulated.

Case Studies

Several studies have investigated the biological effects of related compounds. For example:

  • Study on Inflammatory Models : A series of cyclopenta[d]pyrimidine derivatives were tested in carrageenan-induced paw edema models. Results indicated significant reduction in edema comparable to indomethacin, a well-known anti-inflammatory agent .
  • COX Enzyme Inhibition : In vitro assays demonstrated that certain derivatives exhibited stronger inhibition against COX-2 compared to COX-1 enzymes, suggesting a selective anti-inflammatory profile .

Q & A

What are the optimal synthetic routes and critical reaction conditions for N-(cyclopropylmethyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine?

Level: Basic
Answer:
The synthesis typically involves multi-step reactions, starting with cyclopentylamine derivatives and functionalized pyrimidine precursors. Key steps include:

  • Condensation reactions to form the pyrimidine core, often requiring anhydrous solvents (e.g., THF) and controlled temperatures (60–80°C) .
  • Nucleophilic substitution for cyclopropylmethyl group introduction, using catalysts like triethylamine and polar aprotic solvents (e.g., DMF) .
  • Microwave-assisted synthesis can enhance reaction efficiency, as seen in similar pyrimidine derivatives, reducing reaction times by 50–70% .
    Critical purification steps involve column chromatography (silica gel, ethyl acetate/hexane gradients) and analytical validation via NMR (¹H, ¹³C) and HPLC (>95% purity) .

How can researchers resolve contradictions in biological activity data for this compound across different assays?

Level: Advanced
Answer:
Contradictions often arise from assay-specific variables (e.g., cell lines, enzyme isoforms) or compound stability issues. Methodological approaches include:

  • Dose-response profiling across multiple assays (e.g., kinase inhibition vs. cytotoxicity) to distinguish target-specific effects .
  • Metabolic stability studies in liver microsomes to assess degradation pathways that may reduce activity in certain models .
  • Molecular docking simulations to predict binding affinities to variant enzyme structures (e.g., EGFR kinase mutants), explaining differential activity .
    Cross-validation with structurally analogous compounds (e.g., sulfonamide derivatives) can isolate structure-activity relationships (SAR) .

What are the primary biological targets and mechanisms of action proposed for this compound?

Level: Basic
Answer:
Based on structural analogs, potential targets include:

  • Kinases (e.g., EGFR, AKT1): The pyrimidine core mimics ATP-binding motifs, enabling competitive inhibition. Biochemical assays with recombinant kinases (IC₅₀ values) validate this .
  • Microtubule polymerization : The cyclopenta[d]pyrimidine scaffold may disrupt tubulin assembly, as observed in thieno[3,2-d]pyrimidine derivatives .
  • Enzyme modulation : The sulfonamide group in related compounds interacts with catalytic residues of carbonic anhydrase or bacterial dihydropteroate synthase .

How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

Level: Advanced
Answer:
Key strategies involve:

  • Prodrug derivatization : Introducing hydrolyzable groups (e.g., acetyl) to enhance solubility and oral bioavailability .
  • Lipophilicity adjustment : Substituent modifications (e.g., fluorine or methoxy groups) to balance membrane permeability and metabolic stability .
  • Salt formation : Using hydrochloride or mesylate salts to improve aqueous solubility for intravenous administration .
    Preclinical validation requires plasma protein binding assays and pharmacokinetic profiling in rodent models .

What analytical techniques are recommended for characterizing this compound and its intermediates?

Level: Basic
Answer:

  • Structural elucidation : ¹H/¹³C NMR (400–600 MHz) for proton environments and carbon connectivity .
  • Purity assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) .
  • Mass spectrometry : HRMS (ESI-TOF) for exact mass confirmation (±2 ppm error) .
  • Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and polymorphic forms .

How can structure-activity relationship (SAR) studies be designed to improve potency?

Level: Advanced
Answer:

  • Substituent scanning : Systematic variation of cyclopropylmethyl groups (e.g., alkyl chain length, halogenation) to map steric and electronic effects .
  • Bioisosteric replacement : Swapping pyrimidine with thieno[3,2-d]pyrimidine or pyrrolo[2,3-d]pyrimidine cores to enhance target engagement .
  • Free-Wilson analysis : Quantifying contributions of individual substituents to activity using regression models .
    High-throughput screening (HTS) against kinase panels or microbial targets accelerates SAR refinement .

What are the common synthetic byproducts, and how can they be mitigated?

Level: Intermediate
Answer:

  • Diastereomer formation : Occurs during cyclopropane ring closure. Chiral HPLC or recrystallization in ethanol/water resolves enantiomers .
  • Oxidation byproducts : Use of inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) prevents pyrimidine ring degradation .
  • Incomplete substitution : Excess cyclopropylmethyl bromide (1.5–2.0 eq) and prolonged reaction times (>12 hr) ensure full conversion .

How does the compound’s stability vary under different storage conditions?

Level: Intermediate
Answer:

  • Solution state : Degrades rapidly in DMSO (>10% degradation in 30 days at 4°C). Lyophilized powders stored at -80°C show >95% stability over 12 months .
  • pH sensitivity : Stable at pH 5–7 (phosphate buffer); hydrolyzes in alkaline conditions (pH >8) via ring-opening .
  • Light exposure : UV/Vis spectra show photodegradation after 48 hr under ambient light. Use amber vials for long-term storage .

What computational tools are suitable for predicting binding modes with biological targets?

Level: Advanced
Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP-binding pockets .
  • Molecular dynamics (MD) simulations : GROMACS or AMBER to assess binding stability over 100-ns trajectories .
  • QSAR modeling : MOE or RDKit to correlate substituent properties (e.g., logP, polar surface area) with activity .

What are the challenges in scaling up synthesis for preclinical studies, and how are they addressed?

Level: Advanced
Answer:

  • Low yields in cyclopropanation : Optimize catalyst loading (e.g., Pd/C at 5–10 mol%) and switch to flow chemistry for exothermic steps .
  • Purification bottlenecks : Replace column chromatography with crystallization (e.g., ethyl acetate/hexane) or centrifugal partition chromatography .
  • Toxic intermediates : Substitute hazardous reagents (e.g., phosgene with triphosgene) and implement green chemistry principles (e.g., solvent recycling) .

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